(Piperidin-4-ylmethyl)urea
Overview
Description
(Piperidin-4-ylmethyl)urea is a chemical compound that features a piperidine ring attached to a urea moiety. Piperidine is a six-membered heterocycle containing one nitrogen atom, and it is a significant structural motif in many pharmaceuticals and natural products . The urea group, on the other hand, is known for its versatility in forming hydrogen bonds, making it a valuable component in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Piperidin-4-ylmethyl)urea can be synthesized through various methods. One common approach involves the nucleophilic addition of piperidine to an isocyanate. This reaction typically occurs in water without the need for organic co-solvents, making it an environmentally friendly process . Another method involves the reaction of piperidine with carbamoyl chloride, which can be generated from the corresponding amine and phosgene . This method, however, is less environmentally friendly due to the use of phosgene.
Industrial Production Methods
Industrial production of this compound often employs scalable and catalyst-free methods. For instance, the nucleophilic addition of amines to potassium isocyanate in water has been developed as a practical, mild, and efficient method for large-scale synthesis . This method avoids the use of hazardous reagents and simplifies the purification process.
Chemical Reactions Analysis
Types of Reactions
(Piperidin-4-ylmethyl)urea undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the urea group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce amines .
Scientific Research Applications
(Piperidin-4-ylmethyl)urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (Piperidin-4-ylmethyl)urea involves its interaction with specific molecular targets. For instance, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific enzyme or protein target.
Comparison with Similar Compounds
Similar Compounds
Piperidine: A simple six-membered ring containing one nitrogen atom.
N-Substituted Ureas: Compounds where one of the nitrogen atoms in urea is substituted with an alkyl or aryl group.
Piperidin-4-ol Derivatives: Compounds containing a piperidine ring with a hydroxyl group at the fourth position.
Uniqueness
(Piperidin-4-ylmethyl)urea is unique due to its combination of a piperidine ring and a urea moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a variety of chemical reactions and makes it a versatile building block in medicinal chemistry .
Properties
IUPAC Name |
piperidin-4-ylmethylurea | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c8-7(11)10-5-6-1-3-9-4-2-6/h6,9H,1-5H2,(H3,8,10,11) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTZYYZWYSRPUGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNC(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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